(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate
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Description
(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate is a useful research compound. Its molecular formula is C22H23N5O5S2 and its molecular weight is 501.58. The purity is usually 95%.
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Biological Activity
The compound (Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate is a complex heterocyclic molecule with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological effects, supported by relevant research findings and data tables.
Structural Characteristics
The compound features multiple functional groups and heterocycles, which contribute to its biological activity. The key structural components include:
- Thiazolidinone moiety : Known for various pharmacological properties including anti-cancer and anti-bacterial activities.
- Pyrido[1,2-a]pyrimidine : A fused bicyclic structure that enhances the compound's interaction with biological targets.
- Piperazine ring : Often associated with improved solubility and bioavailability in medicinal chemistry.
Molecular Formula and Weight
- Molecular Formula : C₃₁H₃₄N₄O₅S
- Molecular Weight : 570.70 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related thiazolidinone compound showed antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin by 10–50 fold in some cases .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
---|---|---|---|
Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
Compound 15 | 0.004 - 0.06 | Not reported | Trichoderma viride |
Ampicillin | Variable | Variable | Various |
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
In a study involving several thiazolidinone derivatives, one compound demonstrated an IC₅₀ value of 10 µM against breast cancer cells, indicating potent anticancer activity. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells.
Other Pharmacological Activities
The compound's structure suggests potential activities beyond antimicrobial and anticancer effects:
- Antioxidant Activity : The presence of multiple carbonyl groups may contribute to scavenging free radicals.
- Anti-inflammatory Properties : Some thiazolidinone derivatives have shown promise in inhibiting inflammatory pathways.
Docking Studies
Molecular docking studies provide insights into how the compound interacts with specific biological targets. For example, docking simulations with bacterial enzymes revealed strong binding affinities and interactions with key amino acid residues, suggesting a mechanism for its antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like (Z)-methyl 2-(3-oxo...). Modifications in the thiazolidinone or piperazine moieties can significantly affect potency and selectivity against target pathogens or cancer cells.
Properties
IUPAC Name |
methyl 2-[3-oxo-1-[4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-3-8-27-21(31)15(34-22(27)33)11-13-18(24-16-6-4-5-9-26(16)20(13)30)25-10-7-23-19(29)14(25)12-17(28)32-2/h4-6,9,11,14H,3,7-8,10,12H2,1-2H3,(H,23,29)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEVXUREFZYKBX-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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